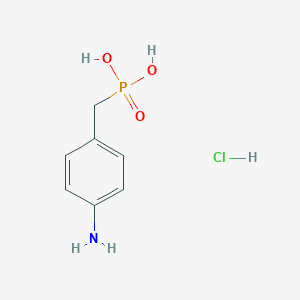
4-tert-Octylphenol-13C6
Descripción general
Descripción
4-tert-Octylphenol-13C6 is a compound that contains 13 carbon isotopes. It is a derivative of 4-tert-octylphenol, which is known for its use in various industrial applications. The compound is typically a colorless crystalline or powdery substance, insoluble in water but soluble in organic solvents such as ether and methanol .
Aplicaciones Científicas De Investigación
4-tert-Octylphenol-13C6 is used extensively in scientific research, particularly in the fields of environmental science, chemistry, and toxicology. Some of its applications include:
Chemical Research: Employed in studies involving the synthesis and reactivity of labeled compounds.
Toxicology: Used to study the toxicological effects of alkylphenols on mammalian cells.
Mecanismo De Acción
Target of Action
The primary targets of 4-tert-Octylphenol-13C6 are mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . These compounds are often found in industrial products and waste, and can have significant environmental and health impacts.
Mode of Action
This compound interacts with its targets through a process known as solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) . This allows for the quantification of NP and OP ethoxylates in various samples.
Biochemical Pathways
The compound serves as a reliable isotopic tracer, enabling researchers to monitor the metabolic pathways of diverse organisms .
Pharmacokinetics
Its use as an analytical standard suggests it has suitable properties for detection and quantification in various sample types .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific environmental context in which it is found. As an isotopic tracer, it allows for the tracking and quantification of NP and OP ethoxylates, which can provide valuable information about environmental contamination and potential health risks .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other contaminants, the physical and chemical properties of the sample, and the specific methods used for extraction and analysis .
Métodos De Preparación
The preparation of 4-tert-Octylphenol-13C6 involves the incorporation of 13C isotopes into the 4-tert-octylphenol structure. This can be achieved through synthetic routes that involve the use of labeled precursors. The compound is often available as a solution in acetone, with a concentration of 10 µg/mL . Industrial production methods may involve large-scale synthesis using similar techniques, ensuring the incorporation of the 13C isotopes into the final product.
Análisis De Reacciones Químicas
4-tert-Octylphenol-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Comparación Con Compuestos Similares
4-tert-Octylphenol-13C6 can be compared with other similar compounds, such as:
4-tert-Octylphenol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Bisphenol A: Another phenolic compound with estrogenic activity, used in the production of polycarbonate plastics and epoxy resins.
4-n-Nonylphenol: A related alkylphenol with similar environmental and toxicological concerns.
The uniqueness of this compound lies in its isotopic labeling, which allows for precise analytical and research applications, particularly in tracing and quantifying the compound in complex mixtures.
Propiedades
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6+1,7+1,8+1,9+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVYTVYFVQUDY-UJYFPCGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676079 | |
| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-24-0 | |
| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde](/img/structure/B1144420.png)
![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)



